molecular formula C9H12N2O4S B14842062 3-Hydroxy-N-methyl-4-(methylsulfonamido)benzamide

3-Hydroxy-N-methyl-4-(methylsulfonamido)benzamide

Katalognummer: B14842062
Molekulargewicht: 244.27 g/mol
InChI-Schlüssel: KAOUVUHVXSUWAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy-N-methyl-4-(methylsulfonamido)benzamide is an organic compound with the molecular formula C9H12N2O4S and a molecular weight of 244.27 g/mol . This compound is characterized by the presence of a hydroxyl group, a methyl group, and a methylsulfonamido group attached to a benzamide core. It is a derivative of benzamide, which is known for its various applications in medicinal and industrial chemistry.

Vorbereitungsmethoden

The synthesis of 3-Hydroxy-N-methyl-4-(methylsulfonamido)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: The benzene ring is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amino group.

    Sulfonation: The amino group is then sulfonated to introduce the methylsulfonamido group.

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction.

    Amidation: Finally, the compound is methylated and amidated to form the desired product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Analyse Chemischer Reaktionen

3-Hydroxy-N-methyl-4-(methylsulfonamido)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-Hydroxy-N-methyl-4-(methylsulfonamido)benzamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Hydroxy-N-methyl-4-(methylsulfonamido)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfonamido groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors in the body. The exact molecular targets and pathways are still under investigation, but it is believed that the compound may inhibit certain enzymes or modulate receptor activity, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

3-Hydroxy-N-methyl-4-(methylsulfonamido)benzamide can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C9H12N2O4S

Molekulargewicht

244.27 g/mol

IUPAC-Name

3-hydroxy-4-(methanesulfonamido)-N-methylbenzamide

InChI

InChI=1S/C9H12N2O4S/c1-10-9(13)6-3-4-7(8(12)5-6)11-16(2,14)15/h3-5,11-12H,1-2H3,(H,10,13)

InChI-Schlüssel

KAOUVUHVXSUWAZ-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1=CC(=C(C=C1)NS(=O)(=O)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.